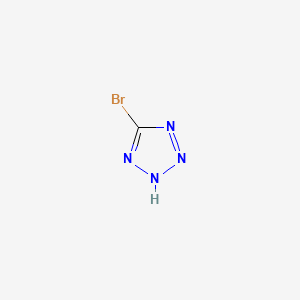

5-Bromotetrazole

説明

5-Bromotetrazole is a chemical compound with the molecular formula CHBrN4 . It is a derivative of tetrazole, a class of heterocyclic compounds consisting of a 5-membered ring of four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of 5-Bromotetrazole involves a straightforward reaction analogous to the production of nitrotetrazole . Its sodium salt can be readily produced via acid/base salt metathesis .Molecular Structure Analysis

The structure of 5-Bromotetrazole has been established by X-ray crystallography . The molecule appears to possess m-symmetry, and the ring bond distances are: C–N 1.290 and 1.351, N–N 1.283–1.347 Å . The tetrazole ring is a resonance hybrid .Chemical Reactions Analysis

The transformation of 1- and 5-substituted tetrazoles into 1,5-disubstituted tetrazoles is covered in various literature . In general, the reaction of 1-substituted-5-bromotetrazoles with amines provided desired 1,5-disubstituted tetrazoles in good yields .Physical And Chemical Properties Analysis

5-Bromotetrazole has a molecular weight of 148.949 Da . It has a density of 2.341g/cm3 and a boiling point of 299.5ºC at 760 mmHg .科学的研究の応用

Energetic Materials Synthesis

5-Bromotetrazole is used in the research field of energetic materials synthesis . It’s a part of the established heterocyclic motifs in this field. The functionalization of one of the ring nitrogen atoms is a common approach in this study to adjust the sensitivity of the compounds .

Derivatization of Known Oxygen and Nitrogen-rich Azoles

5-Bromotetrazole is used in the derivatization of known oxygen and nitrogen-rich azoles . This approach is combined with short alkyl, azidoalkyl, or nitratoalkyl chains .

Improved Synthesis of Bromotetrazole

An improved synthesis of Bromotetrazole has been reported . This research contributes to the development of more efficient and effective methods for synthesizing 5-Bromotetrazole .

Conversion into 5-Bromo-1H-Tetrazoles

5-Bromotetrazole can be efficiently converted into the corresponding 1-substituted 5-bromo-1H-tetrazoles . This conversion is achieved by treatment with zinc(II) bromide and 50% hydrogen peroxide or 36% peracetic acid at 70–80 °C .

Development of Sustainable and Environmentally Friendly Replacements

5-Bromotetrazole is being studied for its potential to replace less environmentally friendly compounds in the field of energetic materials . The aim is to develop sustainable and environmentally friendly replacements that pose fewer challenges for the energetic materials community .

Investigation of Detonation Properties

The detonation properties of compounds containing 5-Bromotetrazole are computed using their density and heat of formation . This research helps in understanding the behavior of these compounds under different conditions .

特性

IUPAC Name |

5-bromo-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFULRRXNTBESRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10314327 | |

| Record name | 5-Bromotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromotetrazole | |

CAS RN |

42371-37-9 | |

| Record name | 5-Bromotetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 5-bromotetrazole?

A: 5-Bromotetrazole can be efficiently synthesized by converting 1-substituted 1H-tetrazole-5-thiols using zinc(II) bromide and an oxidant like hydrogen peroxide or peracetic acid at elevated temperatures (70-80°C). [] Another method involves reacting 5-nitro-2-hydroxymethyl-tetrazole with hydrobromic acid. []

Q2: What is the crystal structure of 5-bromotetrazole?

A: 5-Bromotetrazole crystallizes in the monoclinic system with the space group P21/m. [, ] The planar molecules stack along a specific axis with a defined intermolecular spacing. X-ray crystallography reveals that the molecule appears to possess m-symmetry, and the tetrazole ring exhibits resonance, indicated by the bond distances. []

Q3: How is 5-bromotetrazole used in the synthesis of other compounds?

A: 5-Bromotetrazole serves as a versatile precursor for synthesizing various nitrogen-rich compounds. For example, it's used to prepare tetrazolylhydrazines, which are subsequently converted into energetic materials like bis-5-azidotetrazoles. [, ] These reactions highlight the utility of 5-bromotetrazole in accessing complex energetic molecules.

Q4: What spectroscopic techniques are used to characterize 5-bromotetrazole?

A: Researchers employ a variety of spectroscopic methods to characterize 5-bromotetrazole. These include vibrational spectroscopy (IR and Raman), mass spectrometry, and multinuclear NMR spectroscopy (1H, 13C, and 15N). [, ] These techniques provide information about the compound's structure, bonding, and purity.

Q5: Have any computational studies been performed on 5-bromotetrazole?

A: While specific computational studies on 5-bromotetrazole are not detailed in the provided abstracts, research on similar compounds suggests potential avenues. Harmonic force constant calculations, for instance, could be used to study the vibrational modes and intermolecular interactions within the crystal structure of 5-bromotetrazole, similar to studies performed on related molecules. []

Q6: What safety considerations should be taken into account when working with 5-bromotetrazole and its derivatives?

A: Compounds derived from 5-bromotetrazole, such as bis-5-azidotetrazoles, are considered extremely energetic and potentially hazardous. [] Their synthesis requires careful handling and appropriate safety protocols. Researchers should consult relevant safety data sheets and employ appropriate personal protective equipment when working with these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)

![N-[2-(4-Hydroxyphenyl)ethyl]benzamide](/img/structure/B3052482.png)